molecular formula C24H26N2O5S B316547 N-(2-hydroxy-1-naphthyl)-N'-(3,4,5-triethoxybenzoyl)thiourea

N-(2-hydroxy-1-naphthyl)-N'-(3,4,5-triethoxybenzoyl)thiourea

Cat. No.: B316547
M. Wt: 454.5 g/mol
InChI Key: ZPBMNPCDUBKACW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxy-1-naphthyl)-N'-(3,4,5-triethoxybenzoyl)thiourea is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of three ethoxy groups attached to the benzene ring and a naphthalene moiety linked through a carbamothioyl group

Properties

Molecular Formula

C24H26N2O5S

Molecular Weight

454.5 g/mol

IUPAC Name

3,4,5-triethoxy-N-[(2-hydroxynaphthalen-1-yl)carbamothioyl]benzamide

InChI

InChI=1S/C24H26N2O5S/c1-4-29-19-13-16(14-20(30-5-2)22(19)31-6-3)23(28)26-24(32)25-21-17-10-8-7-9-15(17)11-12-18(21)27/h7-14,27H,4-6H2,1-3H3,(H2,25,26,28,32)

InChI Key

ZPBMNPCDUBKACW-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NC2=C(C=CC3=CC=CC=C32)O

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NC2=C(C=CC3=CC=CC=C32)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-1-naphthyl)-N'-(3,4,5-triethoxybenzoyl)thiourea typically involves the reaction of 3,4,5-triethoxybenzoic acid with 2-hydroxynaphthalene-1-carbothioamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-1-naphthyl)-N'-(3,4,5-triethoxybenzoyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines or alcohols.

    Substitution: The ethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Compounds with different functional groups replacing the ethoxy groups.

Scientific Research Applications

N-(2-hydroxy-1-naphthyl)-N'-(3,4,5-triethoxybenzoyl)thiourea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-1-naphthyl)-N'-(3,4,5-triethoxybenzoyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-trimethoxy-N-[(2-hydroxynaphthalen-1-yl)carbamothioyl]benzamide
  • 3,4,5-triethoxy-N-[(2-hydroxyphenyl)carbamothioyl]benzamide
  • 3,4,5-triethoxy-N-[(2-hydroxybenzyl)carbamothioyl]benzamide

Uniqueness

N-(2-hydroxy-1-naphthyl)-N'-(3,4,5-triethoxybenzoyl)thiourea is unique due to the presence of both ethoxy groups and a naphthalene moiety, which confer distinct chemical properties and biological activities. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

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